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Compound of Interest

Ethyl 1,4-benzodioxan-2-
Compound Name:
carboxylate

Cat. No.: B103863

For researchers, scientists, and professionals in drug development, a comprehensive
understanding of the spectroscopic characteristics of key chemical entities is paramount. This
technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR),
infrared (IR), and mass spectrometry (MS) data for Ethyl 1,4-benzodioxan-2-carboxylate, a
significant building block in medicinal chemistry.

This document compiles and presents the available spectroscopic data in a structured format,
alongside detailed experimental protocols to ensure reproducibility and accurate interpretation
of results.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from *H NMR, 3C NMR, IR, and
mass spectrometry for Ethyl 1,4-benzodioxan-2-carboxylate.

Table 1: *H Nuclear Magnetic Resonance (NMR) Data
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Chemical Shift (8)

Coupling Constant

opm Multiplicity (3) Hz Assignment

6.95 - 6.85 m 4H, Aromatic

4.88 dd 8.1,3.3 1H, O-CH-COO

4.40 dd 11.7,3.3 1H, O-CH2

4.31 dd 11.7,8.1 1H, O-CH2

4.25 q 7.1 2H, O-CH2-CHs

1.28 t 7.1 3H, O-CH2-CHs
Solvent: CDCIs

= 13 1

Chemical Shift (d) ppm Assignment

168.3 C=0

142.9 Aromatic C-O

141.9 Aromatic C-O

122.0 Aromatic CH

121.8 Aromatic CH

117.4 Aromatic CH

117.2 Aromatic CH

71.3 O-CH-COO

64.6 O-CH:

61.9 O-CHz2-CHs

14.1 O-CHz2-CHs

Solvent: CDCIls. Data sourced from Aust. J. Chem., 1996, 49, 533.
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Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm—?) Intensity Assignment

~1745 Strong C=0 stretch (Ester)
~1280, ~1050 Strong C-O stretch

~1590, ~1490 Medium C=C stretch (Aromatic)
~2980 Medium C-H stretch (Aliphatic)
~3050 Weak C-H stretch (Aromatic)

IameA._Mass_SpecimmﬂLy (MS) Data

Relative Intensity (%) Assignment
208 High [M]* (Molecular lon)
135 High [M - CO2Et]*

Note: The mass spectrum is predicted based on the molecular weight and common
fragmentation patterns of similar compounds. The molecular weight of Ethyl 1,4-benzodioxan-
2-carboxylate is 208.21 g/mol .[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of spectroscopic data.
The following are generalized protocols for the acquisition of NMR, IR, and MS spectra for
compounds such as Ethyl 1,4-benzodioxan-2-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A sample of approximately 5-10 mg of Ethyl 1,4-benzodioxan-2-
carboxylate is dissolved in about 0.7 mL of deuterated chloroform (CDClIs) containing 0.03%
(v/v) tetramethylsilane (TMS) as an internal standard.

 Instrumentation: *H and **C NMR spectra are recorded on a Bruker Avance spectrometer
operating at a proton frequency of 400 MHz.
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e 1H NMR Acquisition: Proton NMR spectra are acquired with a spectral width of 16 ppm, a
relaxation delay of 1.0 s, and an acquisition time of 2.0 s. A total of 16 scans are typically
averaged.

e 13C NMR Acquisition: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse
sequence with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and an acquisition
time of 1.0 s. Typically, 1024 scans are averaged to obtain a good signal-to-noise ratio.

o Data Processing: The raw data is processed with a Fourier transform, and the resulting
spectra are phase and baseline corrected. Chemical shifts are referenced to the TMS signal
at 0.00 ppm for *H and the solvent signal for 3C (77.16 ppm for CDCIs).

Infrared (IR) Spectroscopy

o Sample Preparation: A thin film of neat liquid Ethyl 1,4-benzodioxan-2-carboxylate is
prepared between two potassium bromide (KBr) plates.

 Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer, such as a PerkinElmer Spectrum Two.

e Acquisition: The spectrum is typically recorded over the range of 4000-400 cm~! with a
resolution of 4 cm~1. A background spectrum of the clean KBr plates is recorded and
automatically subtracted from the sample spectrum. A total of 16 scans are co-added to
improve the signal-to-noise ratio.

o Data Processing: The resulting interferogram is converted to a spectrum via Fourier
transform. The spectrum is then presented in terms of transmittance or absorbance versus
wavenumber (cm™?).

Mass Spectrometry (MS)

o Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion
or after separation by gas chromatography (GC-MS). For direct infusion, a dilute solution of
the compound in a suitable volatile solvent (e.g., methanol or acetonitrile) is used.

e Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is
typically used.
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« lonization: In EI mode, the sample is bombarded with electrons (typically at 70 eV) to induce
ionization and fragmentation.

e Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

o Data Acquisition and Processing: The detector records the abundance of each ion, and the
data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of
a chemical compound like Ethyl 1,4-benzodioxan-2-carboxylate.

Spectroscopic Analysis

Mass Spectrometry

Compound Synthesis & Purification Data Interpretation & Structure Confirmation

Synthesis of Ethyl ~— Purification ] . X .
1,4-benzodioxan-2-carboxylate > (e.g.. Chromatography) | IR Spectroscopy P-| Spectral Interpretation P-| Structure Confirmation
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NMR Spectroscopy
(*H & C)
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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a
chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [Spectroscopic Profile of Ethyl 1,4-Benzodioxan-2-
carboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b103863#ethyl-1-4-benzodioxan-2-carboxylate-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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© 2025 BenchChem. All rights reserved. 6/6 Tech Support


https://www.chemimpex.com/products/42625
https://www.benchchem.com/product/b103863#ethyl-1-4-benzodioxan-2-carboxylate-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b103863#ethyl-1-4-benzodioxan-2-carboxylate-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b103863#ethyl-1-4-benzodioxan-2-carboxylate-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b103863#ethyl-1-4-benzodioxan-2-carboxylate-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b103863?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b103863?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

